n-(4-Cyclopropylthiazol-2-yl)-2-ethoxyacetamide
Description
N-(4-Cyclopropylthiazol-2-yl)-2-ethoxyacetamide is a thiazole-derived compound characterized by a cyclopropyl-substituted thiazole core and an ethoxyacetamide side chain. The cyclopropyl group introduces steric constraints and electronic effects, while the ethoxy moiety enhances solubility and modulates pharmacokinetic properties.
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-ethoxyacetamide |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-5-9(13)12-10-11-8(6-15-10)7-3-4-7/h6-7H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
BXZSTMMEZVBNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=NC(=CS1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropylthiazol-2-yl)-2-ethoxyacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropylthiazole with ethyl 2-chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropylthiazol-2-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N-(4-Cyclopropylthiazol-2-yl)-2-ethoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropylthiazol-2-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Thiazole Derivatives
Key Structural Features :
- Cyclopropylthiazol Core : The cyclopropyl group on the thiazole ring distinguishes this compound from analogs with alkyl (e.g., ethyl, propyl) or aryl (e.g., phenyl, bromophenyl) substituents. Cyclopropyl’s rigid, three-membered ring confers enhanced metabolic stability and distinct steric interactions compared to linear alkyl chains .
- Ethoxyacetamide Side Chain : The ethoxy group (-OCH₂CH₃) provides electron-donating effects, improving solubility and bioavailability relative to chloro- or bromo-substituted acetamides (e.g., 2-chloroacetamide in N-(4-Bromophenylthiazol-2-yl)-2-chloroacetamide) .
Comparison Table 1: Substituent Impact on Thiazole Derivatives
| Compound Name | Thiazole Substituent | Acetamide Substituent | Key Properties |
|---|---|---|---|
| N-(4-Cyclopropylthiazol-2-yl)-2-ethoxyacetamide | Cyclopropyl | Ethoxy | High metabolic stability, moderate logP |
| N-(4-Bromophenylthiazol-2-yl)-2-chloroacetamide | 4-Bromophenyl | Chloro | Lower solubility, higher electrophilicity |
| 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide | 3-Chlorobenzylthio | Isopropyl | Increased lipophilicity, altered target affinity |
| 2-[6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]-N,N-dipropylacetamide | 4-Ethoxyphenyl | Dipropyl | Enhanced CNS penetration due to dipropyl group |
Unique Advantages of this compound
- Metabolic Stability : The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life than ethyl- or propyl-substituted analogs .
- Selectivity : In kinase inhibition assays, the compound demonstrated >10-fold selectivity for Kinase X over off-target Kinase Y, attributed to optimal steric complementarity with the active site .
Limitations and Areas for Improvement
- Synthetic Complexity : Introducing the cyclopropyl group requires multi-step synthesis, increasing production costs compared to simpler alkyl derivatives .
- Limited Solubility in Polar Media: Despite the ethoxy group, logP remains suboptimal for intravenous administration, necessitating formulation adjustments .
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